1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-21(22-11-10-16-6-2-1-3-7-16)24-17-12-23-25(13-17)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,12-13,18H,10-11,14-15H2,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYYEGDLLZDABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure features a pyrazole ring, a phenethyl group, and a dihydrobenzo[b][1,4]dioxin moiety, which may contribute to its biological activity.
The biological activity of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could interfere with cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
- Receptor Modulation : There is evidence suggesting that this compound can interact with various receptors, potentially acting as an agonist or antagonist. This interaction could influence neurotransmitter systems and contribute to its pharmacological effects.
Pharmacological Effects
Research has shown that 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea exhibits multiple pharmacological effects:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in inflammatory cytokines | |
| Analgesic | Pain relief in animal models | |
| Antioxidant | Scavenging of free radicals |
Case Studies
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. Results indicated significant reduction in paw swelling and inflammatory markers compared to control groups.
- Analgesic Efficacy : In another study, the analgesic properties were assessed using the tail-flick test. The compound demonstrated dose-dependent pain relief comparable to standard analgesics like ibuprofen.
- Antioxidant Properties : An investigation into the antioxidant capacity revealed that 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea effectively reduced oxidative stress markers in cell cultures exposed to oxidative agents.
Scientific Research Applications
The compound exhibits several promising biological activities:
- Anticancer Properties: The presence of the dioxin moiety may contribute to anticancer effects. Compounds with similar structures have shown efficacy against various cancer cell lines.
- Anti-inflammatory Effects: Pyrazole derivatives are often associated with anti-inflammatory properties, which may extend to this compound.
- Enzyme Inhibition: The phenethylurea group is known for its ability to inhibit specific enzymes, potentially making this compound useful in treating conditions linked to enzyme dysregulation.
Synthesis and Characterization
The synthesis of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Various synthetic routes have been explored in literature, highlighting the versatility of this compound.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds related to 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea:
- Anticancer Activity Study:
- Inflammation Model:
- Enzyme Inhibition Assay:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Pyrazole and Aromatic Substituents
Compound 9a : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea
- Structure : Ethyl group instead of phenethyl, 3-methyl-1-phenylpyrazole core.
- Molecular Weight : 272.3 g/mol (vs. 378.4 g/mol for the target compound).
- Key Differences : Lacks the dihydrobenzodioxin group, reducing steric bulk and aromatic interactions. Reported melting point: 148–150°C .
Compound 15a : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea
- Structure : Triazole-pyridine hybrid with a methoxyphenyl urea group.
- Molecular Weight : ~450 g/mol (estimated).
- Biological studies indicate moderate activity against kinase targets .
Target Compound :
Benzodioxin-Containing Analogs
Compound 4f : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(2,3-dihydrobenzo[1,4]dioxin-7-yl)-1-(4-aminosulfonylphenyl)-1H-pyrazole-3-carboxamide
- Structure: Features a sulfonamide group and tert-butyl phenol substituent.
- Molecular Weight : ~600 g/mol (estimated).
- Key Differences: The sulfonamide group enhances solubility, while the tert-butyl phenol provides antioxidant properties. Reported to exhibit COX-2 inhibition .
Compound 2b : 1-((3-(4-Hydroxy-3-methoxyphenyl)-6-(3,5,7-trihydroxy-4-oxochroman-2-yl)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl) 12-vinyl dodecanedioate
- Structure: Complex esterified derivative with flavonoid (silybin) moieties.
- Molecular Weight : 721.3 g/mol.
- Key Differences: The large, polar flavonoid component confers antioxidant and hepatoprotective effects, contrasting with the simpler urea-based target compound .
Target Compound :
- However, the absence of sulfonamide or flavonoid groups may limit solubility and therapeutic scope .
Urea/Triazole Hybrids
Compound g : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Structure : Triazole-piperazine hybrid with chlorophenyl and dioxolane groups.
- Molecular Weight : ~750 g/mol (estimated).
- Key Differences : The triazole-piperazine framework enhances CNS penetration, while chlorine atoms increase lipophilicity. Used in antifungal research .
Target Compound :
- Advantages : Smaller molecular weight (378.4 vs. ~750 g/mol) may improve bioavailability. However, the lack of halogen atoms or piperazine rings could reduce antimicrobial potency .
Q & A
Q. What are the key considerations for synthesizing 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. First, the pyrazole ring is formed via cyclization reactions (e.g., Knorr pyrazole synthesis). The dihydrobenzo[b][1,4]dioxin moiety is introduced through alkylation or nucleophilic substitution, followed by coupling with phenethylurea via carbodiimide-mediated reactions (e.g., EDC/HOBt). Critical parameters include temperature control (<0°C for Grignard additions) and solvent selection (dry THF or DMF for moisture-sensitive steps). Purification often requires column chromatography (hexane/ethyl acetate gradients) and spectroscopic validation (¹H/¹³C NMR) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (via SHELXL refinement) to resolve stereochemical ambiguities. For crystalline samples, single-crystal diffraction with SHELX software (e.g., SHELXL-2018) is recommended for precise bond-length and angle analysis .
Q. What are the primary biological targets suggested by its structural features?
- Methodological Answer : The pyrazole and urea motifs are associated with kinase inhibition (e.g., JAK/STAT pathways), while the dihydrobenzodioxin group may confer selectivity toward GPCRs or cytochrome P450 enzymes. Initial screening should prioritize in vitro assays (e.g., enzyme inhibition panels) and molecular docking studies to identify plausible targets. Structural analogs with furan or pyridine substituents have shown anti-inflammatory and anticancer activity, providing a rationale for similar evaluations .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the final urea coupling step?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., carbodiimide decomposition). Optimize by:
- Using HOBt/EDCl in anhydrous DMF to stabilize reactive intermediates.
- Adjusting stoichiometry (1.2–1.5 equivalents of carbodiimide relative to amine).
- Introducing DMAP as a catalyst to enhance nucleophilicity.
If issues persist, consider alternative coupling agents (e.g., HATU) or pre-activation of the carboxylic acid .
Q. How should contradictory bioactivity data between in vitro and cellular assays be analyzed?
- Methodological Answer : Discrepancies may arise from poor cellular permeability or metabolic instability. Conduct:
- LogP measurements to assess lipophilicity (target range: 2–5 for membrane penetration).
- Metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways.
- Proteomic profiling to detect off-target interactions in cellular environments.
Cross-reference with analogs (e.g., furan-containing derivatives) to isolate structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting binding modes with ambiguous crystallographic data?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with density functional theory (DFT) to model ligand-receptor interactions. Use SHELX-refined crystal structures as initial templates. For flexible regions (e.g., phenethylurea side chain), apply ensemble docking to account for conformational variability. Validate predictions with mutagenesis studies (e.g., alanine scanning) .
Data Contradiction and Validation
Q. How can conflicting NMR and X-ray data on stereochemistry be resolved?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotational isomerism) in solution. Use:
- VT-NMR (variable-temperature NMR) to detect coalescence points for interconverting isomers.
- NOESY/ROESY to identify spatial proximities in rigid regions.
- DFT-optimized structures (e.g., Gaussian 16) to compare theoretical/experimental geometries.
If ambiguity persists, synthesize diastereomers or employ chiral derivatization for absolute configuration determination .
Q. What experimental controls are critical when assessing antioxidant activity in cellular models?
- Methodological Answer : Include:
- Positive controls (e.g., ascorbic acid or Trolox) to validate assay sensitivity.
- Cell viability assays (MTT/XTT) to distinguish cytotoxicity from antioxidant effects.
- ROS scavenging assays (e.g., DCFH-DA fluorescence) to confirm direct radical quenching.
Cross-validate with in vitro radical scavenging tests (e.g., DPPH/ABTS) to rule out matrix interference .
Theoretical and Methodological Frameworks
Q. How can researchers integrate findings into broader pharmacological theories?
- Methodological Answer : Align results with established frameworks like Lipinski’s Rule of Five for drug-likeness or Hammett substituent constants to rationalize electronic effects. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict ADMET properties. For mechanistic hypotheses, apply systems biology models (e.g., KEGG pathway mapping) to contextualize target interactions .
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Methodological Answer :
Use non-linear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply bootstrapping to estimate confidence intervals for noisy datasets. For outliers, perform Grubbs’ test or leverage mixed-effects models to account for batch variability. Validate with orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
